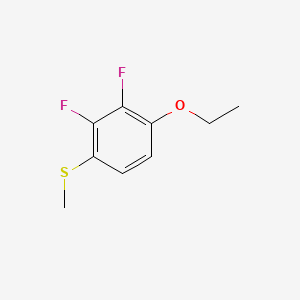

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane

描述

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfanyl group (-SCH₃) attached to a 4-ethoxy-2,3-difluorophenyl backbone. This structure combines electron-donating (ethoxy group) and electron-withdrawing (fluorine atoms) substituents, which influence its electronic properties and reactivity. The compound is commercially available (Ref: 54-PC99091, CymitQuimica) and is synthesized via palladium-catalyzed cross-coupling reactions using 4-ethoxy-2,3-difluorophenylboronic acid (CAS 212386-71-5) as a key intermediate .

属性

IUPAC Name |

1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFXXJLOZPJDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)SC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane typically involves the reaction of 4-ethoxy-2,3-difluorobenzene with methylsulfanyl reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane may involve continuous flow processes to ensure consistent quality and efficiency . The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

化学反应分析

Types of Reactions

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Chemical Synthesis

Building Block for Organic Molecules

- (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane serves as a versatile building block in organic synthesis. It is particularly useful in carbon-carbon bond-forming reactions such as the Suzuki–Miyaura coupling , which is essential for creating complex organic structures .

Reactions Involving the Compound

- The compound can undergo various chemical transformations:

Biological Applications

Potential Biological Activities

- Research indicates that (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane may possess antimicrobial and anticancer properties. Its interactions with biomolecules are under investigation to understand its efficacy as a potential therapeutic agent .

Mechanism of Action

- The compound's mechanism likely involves binding to specific enzymes or receptors, influencing biological pathways. This interaction can modify enzyme activity or receptor signaling, which is crucial for its potential use in drug development .

Medicinal Chemistry

Drug Development

- The compound is being explored as a pharmacophore in medicinal chemistry. Its unique fluorinated structure enhances the bioavailability and potency of drug candidates by improving membrane permeability .

Case Studies

- Various studies have highlighted the efficacy of incorporating fluorinated groups into pharmaceuticals. For instance, compounds containing sulfur-fluorine moieties have shown improved therapeutic profiles compared to their non-fluorinated counterparts .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane is utilized to produce specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale applications in chemical manufacturing processes .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; involved in Suzuki–Miyaura coupling reactions. |

| Biological Research | Investigated for antimicrobial and anticancer properties; potential therapeutic uses. |

| Medicinal Chemistry | Explored for drug development; enhances bioavailability and potency of drug candidates. |

| Industrial Use | Used in production of specialty chemicals; suitable for large-scale manufacturing processes. |

作用机制

The mechanism of action of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of aryl methylsulfanes, where structural variations arise from substituent type, position, and sulfur chain length. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

Electronic Effects: The ethoxy group in (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane donates electrons via resonance, while fluorine atoms withdraw electrons inductively. This balance enhances stability in cross-coupling reactions compared to analogues with purely electron-withdrawing groups (e.g., bromine in ) .

Sulfur Reactivity: As a sulfane sulfur compound (R-S-SH/R-Sn-R), it can participate in redox signaling and persulfidation reactions, similar to garlic-derived organosulfur compounds . However, its methylsulfanyl group (-SCH₃) limits polysulfide chain formation, unlike trisulfanes (e.g., foliogarlic trisulfanes ).

Biological Relevance :

- Sulfane sulfur compounds generally exhibit antioxidant and anti-cancer properties by modulating thiol groups and mitochondrial bioenergetics . However, (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane’s specific bioactivity remains uncharacterized, unlike structurally complex trisulfanes (e.g., ).

Synthetic Utility: The compound’s boronic acid precursor (CAS 212386-71-5) is critical in Suzuki-Miyaura couplings, enabling access to heterocyclic frameworks (e.g., selenophenes, tellurophenes) . This contrasts with discontinued isomers (e.g., ), which lack documented synthetic versatility.

生物活性

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane, with the CAS number 2484889-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group and an ethoxy substituent, which may influence its reactivity and biological interactions. The presence of sulfur in the sulfane group is significant for its redox activity and potential interactions with biomolecules.

The biological activity of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity through competitive or non-competitive inhibition.

- Redox Reactions : The sulfane group can participate in redox reactions, potentially influencing cellular signaling pathways.

- Binding Affinity : The halogen atoms (fluorine) can enhance binding affinity to target proteins, affecting their conformation and function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of sulfane compounds have shown effectiveness against various bacterial strains. While specific data on (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane is limited, it is hypothesized that it may possess similar activities due to its structural characteristics.

Anti-inflammatory Properties

Compounds containing difluorophenyl groups have been explored for anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways.

Case Studies

- Inhibition of Cancer Cell Growth : In a study examining related compounds, it was found that certain sulfane derivatives inhibited the growth of cancer cells by inducing apoptosis. The mechanism involved the modulation of the PI3K/Akt/mTOR signaling pathway, which is pivotal in cancer cell survival.

- Antifungal Activity : A related compound demonstrated significant antifungal activity against Candida species. The mechanism was attributed to disruption of fungal cell membrane integrity.

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, boronic acid intermediates (e.g., B-(4-ethoxy-2,3-difluorophenyl)-boronic acid) are used in Suzuki-Miyaura couplings to introduce the ethoxy-difluoroaryl moiety . Reaction optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of the methylthio group. Catalyst systems (e.g., PdCl₂(PPh₃)₂/CuI) and solvent polarity adjustments (e.g., THF vs. DMF) significantly impact yields .

Q. How can the purity and structural integrity of this compound be validated in synthetic workflows?

- Methodological Answer: Combine chromatographic (HPLC, GC) and spectroscopic techniques. ¹H/¹⁹F NMR confirms substituent positions and electronic environments, while LCMS (e.g., m/z 845 [M+H]+ in similar sulfane derivatives) verifies molecular weight . Purity >95% is achievable via recrystallization in hexane or ethyl acetate .

Q. What are the stability considerations for storing (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane?

- Methodological Answer: The methylthio group is prone to oxidation, forming sulfoxides/sulfones. Store under inert gas (N₂) at 0–6°C in amber vials to mitigate light-induced degradation . Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does the electronic effect of ethoxy and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing fluorine atoms activate the aryl ring for nucleophilic substitution, while the ethoxy group provides steric hindrance. Computational modeling (DFT) predicts regioselectivity in reactions like C–S bond formation. Experimental validation via ¹⁹F NMR chemical shift analysis (δ -8.6 to δ 45.1) can resolve electronic perturbations .

Q. What advanced techniques detect sulfane sulfur species derived from this compound in biological systems?

- Methodological Answer: Use FRET-based fluorescent probes (e.g., BioTracker Green Sulfane Sulfur Dye) for live-cell imaging. The probe’s fluorescence intensity correlates with sulfane sulfur concentration, validated via 31P NMR (e.g., δ45.1 for PS2 adducts) . Control experiments with sulfur-deficient media are critical to avoid false positives .

Q. How can contradictory data on the compound’s oxidation kinetics be resolved?

- Methodological Answer: Discrepancies arise from solvent polarity (e.g., aqueous vs. organic phases) or trace metal contaminants. Use standardized oxidation assays with H₂O₂ or O₂, monitored via kinetic HPLC. Compare results with model systems (e.g., S8 or cysteine polysulfides) to isolate variables .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

- Methodological Answer: The methylthio group serves as a linker in PROTACs, enabling E3 ligase recruitment. Optimize linker length and rigidity using boronate esters (e.g., 2,3-difluoro-4-(methylthio)phenyl boronic acid) to enhance target protein degradation efficiency . Validate via Western blotting and cellular viability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。